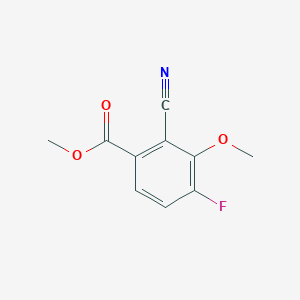![molecular formula C17H15F3N4O B2525402 N-(3-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide CAS No. 478080-06-7](/img/structure/B2525402.png)
N-(3-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(3-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide is a synthetic molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their biological activities. For instance, the first paper discusses the synthesis of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, which are hybrid anticonvulsant agents, suggesting that modifications to the benzimidazole and pyridine moieties could yield compounds with potential anticonvulsant properties . The second paper describes the synthesis of 2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles, which share a similar benzimidazole core with the compound , indicating that trifluoromethyl groups in such contexts can be associated with biological activity, such as DNA-topoisomerase I inhibition .
Synthesis Analysis
The synthesis of related compounds involves the coupling of various acids with substituted benzylamines using N,N-carbonyldiimidazole (CDI) as a coupling reagent . Although the exact synthesis of N-(3-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide is not detailed, similar synthetic strategies could be employed, involving the formation of amide bonds and the introduction of trifluoromethyl groups. The spectral data such as (1)H NMR, (13)C NMR, and LC-MS are crucial for confirming the chemical structures of newly prepared compounds .
Molecular Structure Analysis
The molecular structure of compounds with benzimidazole cores can be complex, and their confirmation often requires advanced techniques like NMR and 2D-NMR experiments . These techniques allow for the determination of the molecular framework and the identification of substituents, which are essential for understanding the compound's potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include cyclization and amide bond formation . The presence of a trifluoromethyl group can influence the reactivity of the compound, potentially affecting its stability and its interaction with biological molecules, such as enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are not explicitly discussed in the provided papers. However, the presence of a trifluoromethyl group typically influences the lipophilicity and electronic properties of a molecule, which can affect its pharmacokinetics and pharmacodynamics . The amide bond is a key functional group that contributes to the molecule's stability and conformation, potentially affecting its ability to cross biological membranes and its binding to proteins .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Studies on related compounds include the synthesis of novel N-(naphthalen-1-yl)propanamide derivatives evaluated for their antimicrobial activity, highlighting the methodological advancements in synthesizing complex organic compounds with potential therapeutic applications (Evren et al., 2020).
- Another study demonstrated the microwave-assisted synthesis of fused heterocycles incorporating a trifluoromethyl moiety, showcasing techniques for efficiently creating molecules with specific functional groups that could have implications in material science and pharmacology (Shaaban, 2008).
Biological Applications
- The design and synthesis of new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives, joining fragments of known antiepileptic drugs, suggest a route for developing novel treatments for neurological disorders (Kamiński et al., 2015).
- Research into the synthesis of new thiazole derivatives and their evaluation for antimicrobial and cytotoxic activities uncovers potential for discovering new antimicrobial agents and cancer therapeutics (Dawbaa et al., 2021).
Material Science Applications
- The selective palladation of macrocyclic ligands at bis(N-heterocyclic carbene) coordination pockets through transmetallation, as explored in one study, illustrates the compound's relevance in catalysis and material science, pointing towards its utility in creating complex molecular architectures (Meyer et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O/c1-11(15(25)22-10-12-5-4-8-21-9-12)24-14-7-3-2-6-13(14)23-16(24)17(18,19)20/h2-9,11H,10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJWWAUVASBXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=CC=C1)N2C3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

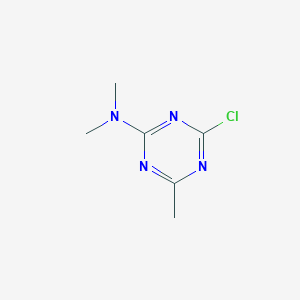
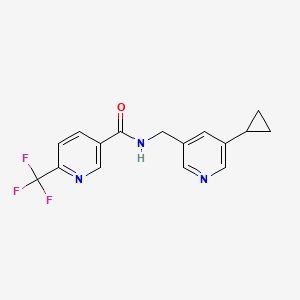
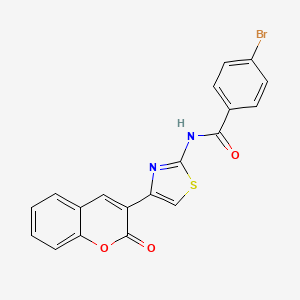
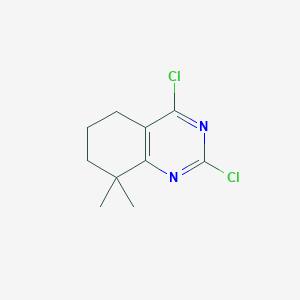


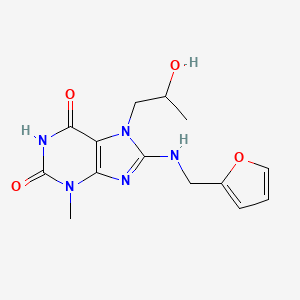
![(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2525330.png)

![potassium 5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate](/img/structure/B2525332.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2525337.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2525340.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2525341.png)
